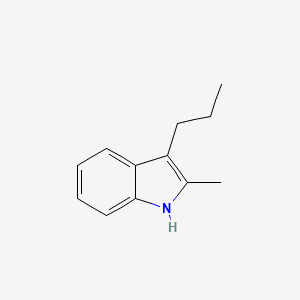

2-methyl-3-propyl-1H-indole

Cat. No. B3022828

Key on ui cas rn:

1859-93-4

M. Wt: 173.25 g/mol

InChI Key: GIBILVCRUAOSDE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04886800

Procedure details

Phenylhydrazine (162.2 g) was placed in a reaction flask fitted with a mechanical stirrer, reflux condenser with attached drying tube, internal thermometer, and addition funnel. Acetic acid (900 ml) was added, resulting in an orange solution. To this mixture was then added 2-hexanone (170 g) over 5 min, and the resulting mixture was heated to reflux with stirring for three hours. After cooling, the acetic acid solvent was removed by rotary evaporation, and the residue was poured into water (4.5 liters). This mixture was extracted three times with ethyl ether (1 liter each) and the combined organic extracts were washed twice with 1N HCl (1 liter each), once with water (1.5 liters), once with saturated sodium bicabonate solution (1 liter) and then once with brine (1 liter). The organic layer was then dried (MgSO4) and evaporated to afford an oil which was purified by two successive vacuum distillations. The title compound (72.1 g) was obtained as an oil distilling between 91.5° and 95° at a pressure of 0.0067 Pascals (0.05 mTorr). An additional portion of the title compound was obtained by chromatography of the stillpot residue over flash silica gel (500 g), eluting with dichloromethane. Evaporation of the appropriate fractions afforded more material which was combined with the distillate above to provide a total of 159.1 grams (61% yield) of the title compound, which was used immediately in step (c).

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][C:10](=O)[CH2:11][CH2:12][CH2:13][CH3:14]>>[CH3:9][C:10]1[NH:7][C:1]2[C:6]([C:11]=1[CH2:12][CH2:13][CH3:14])=[CH:5][CH:4]=[CH:3][CH:2]=2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

162.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NN

|

Step Two

|

Name

|

|

|

Quantity

|

170 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCCC)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for three hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with attached drying tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

internal thermometer, and addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Acetic acid (900 ml) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in an orange solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetic acid solvent was removed by rotary evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue was poured into water (4.5 liters)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This mixture was extracted three times with ethyl ether (1 liter each)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic extracts were washed twice with 1N HCl (1 liter each), once with water (1.5 liters), once with saturated sodium bicabonate solution (1 liter)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was then dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford an oil which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was purified by two successive vacuum distillations

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1NC2=CC=CC=C2C1CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 72.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 27.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |